Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

Polyurethane Chain Extender Thermal Stability Lipophilicity

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester (CAS 40362-35-4, n-butyl ester) is an aromatic diamine ester with the molecular formula C₁₁H₁₅ClN₂O₂ and molecular weight 242.70 g/mol. It belongs to the 3,5-diamino-4-chlorobenzoate ester family, which is primarily valued as a chain extender in heat-cured polyurethane (PU) elastomers.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
CAS No. 40362-35-4
Cat. No. B12685119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,5-diamino-4-chloro-, butyl ester
CAS40362-35-4
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N
InChIInChI=1S/C11H15ClN2O2/c1-2-3-4-16-11(15)7-5-8(13)10(12)9(14)6-7/h5-6H,2-4,13-14H2,1H3
InChIKeyKWAHAXIGLQCVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 3,5-Diamino-4-chlorobenzoate (CAS 40362-35-4): A Linear-Chain Aromatic Diamine for Polyurethane Chain Extension and Specialty Intermediates


Benzoic acid, 3,5-diamino-4-chloro-, butyl ester (CAS 40362-35-4, n-butyl ester) is an aromatic diamine ester with the molecular formula C₁₁H₁₅ClN₂O₂ and molecular weight 242.70 g/mol . It belongs to the 3,5-diamino-4-chlorobenzoate ester family, which is primarily valued as a chain extender in heat-cured polyurethane (PU) elastomers. Unlike its commercially dominant branched-chain isomer, the isobutyl ester (Xylink 1604 / Addolink 1604, CAS 32961-44-7), the n-butyl ester bears a linear four-carbon ester chain that imparts measurably different physicochemical properties, including higher lipophilicity, elevated boiling point, and distinct solid-state packing behavior . This compound may also serve as a synthetic intermediate in pharmaceutical and agrochemical research. It is critical to note that the vast majority of published application data for this compound class derives from studies of the isobutyl ester, and direct performance data specific to the n-butyl ester remain extremely scarce.

1
Linear-chain aromatic diamine ester for polyurethane elastomer research
2
Distinct physicochemical profile vs. branched isobutyl ester (higher lipophilicity, boiling point)
3
Performance data to verify: vast majority of class-level evidence is from the isobutyl ester, not the n-butyl ester

Why CAS 40362-35-4 Cannot Be Interchanged with Isobutyl Ester or MOCA Without Performance Verification


Within the 3,5-diamino-4-chlorobenzoate ester family, substituting the n-butyl ester (CAS 40362-35-4) with its branched-chain isobutyl isomer (CAS 32961-44-7), the shorter-chain isopropyl ester (CAS 40362-33-2), or a functionally analogous diamine such as MOCA (3,3'-dichloro-4,4'-diaminodiphenylmethane) can introduce consequential differences in processing behavior, polymer network architecture, and final elastomer properties. The n-butyl ester exhibits a higher boiling point (396.9 °C vs. 390.1 °C), a higher flash point (193.9 °C vs. 189.7 °C), and a higher calculated LogP (3.62 vs. 3.48) compared to its isobutyl isomer, indicating greater thermal stability and lipophilicity that may affect prepolymer compatibility and processing viscosity . Published studies on the isobutyl ester demonstrate that this compound class can provide significantly extended pot life (approximately 3× longer) compared to conventional diamines such as DMTDA, while delivering mechanical properties that exceed those obtainable with MOCA and DETDA; however, it has not been experimentally confirmed whether the linear n-butyl ester maintains, diminishes, or amplifies these advantages [1]. The critical evidence gap is that no published head-to-head study has systematically compared the n-butyl ester's performance as a PU chain extender against the isobutyl ester under identical conditions. Users must therefore conduct their own formulation-specific validation before substituting one ester variant for another.

Property
n-Butyl ester (CAS 40362-35-4)
Isobutyl ester (CAS 32961-44-7)
Boiling point
Higher (396.9 °C)
Lower (390.1 °C)
Lipophilicity (LogP)
Higher (3.62)
Lower (3.48)
Performance data
No published head-to-head pot life or mechanical data
Class-level data available (extended pot life vs. DMTDA)

Quantitative Comparative Evidence for Butyl 3,5-Diamino-4-chlorobenzoate (CAS 40362-35-4) vs. Closest Analogs


n-Butyl Ester vs. Isobutyl Ester: Elevated Boiling Point, Flash Point, and Calculated LogP

The linear n-butyl ester (CAS 40362-35-4) exhibits consistently higher values across three key physicochemical dimensions compared to its branched-chain isobutyl ester isomer (CAS 32961-44-7). The n-butyl ester has a boiling point of 396.9 °C at 760 mmHg versus 390.1 °C for the isobutyl ester (difference +6.8 °C), a flash point of 193.9 °C versus 189.7 °C (difference +4.2 °C), and a calculated LogP of 3.62 versus 3.48 (ΔLogP = +0.14), reflecting roughly 38% greater relative lipophilicity . These differences arise from the continuous four-carbon chain of the n-butyl ester, which permits more efficient van der Waals interactions and greater molecular surface area for hydrophobic contact compared to the branched 2-methylpropyl moiety. The higher boiling point suggests that the n-butyl ester may tolerate higher-temperature processing conditions without volatilization loss during PU elastomer casting.

Boiling point, flash point, LogP
Cross-study comparable
BP +6.8 °C; Flash point +4.2 °C; LogP +0.14 vs. isobutyl ester
Suggests wider high-temperature processing window
Data to verify: predicted/computed values, not experimental measurements
Polyurethane Chain Extender Thermal Stability Lipophilicity

Ester Group Variation: n-Butyl Exhibits Intermediate Melting Point and Density Differentials Among Linear, Branched, and Bulky Esters

Comparative data from Smolecule reveal that the n-butyl ester (CAS 40362-35-4) occupies a distinct intermediate position among three ester variants of the 3,5-diamino-4-chlorobenzoate scaffold. The n-butyl ester displays a melting point range of 86–90 °C and a density of 1.252 g/cm³. The isobutyl (branched) ester melts lower at 78–82 °C with a lower density of 1.238 g/cm³, while the tert-butyl (bulky) ester melts higher at 95–98 °C with a higher density of 1.265 g/cm³ . The linear n-butyl chain thus delivers intermediate solid-state packing efficiency: it avoids the crystalline packing disruption caused by the branched isobutyl group (manifested as lower melting point and density) while not incurring the excessive rigidity of the tert-butyl analog. This intermediate profile may translate into a favorable balance between storage stability (resistance to sintering or caking during warehouse storage) and melt processability during PU elastomer manufacturing.

Melting point & density
Cross-study comparable
mp 86–90 °C; density 1.252 g/cm³ (intermediate among linear, branched, bulky esters)
Suggests balanced storage stability and melt processability
Specification review: no independent experimental conditions reported
Solid-State Packing Crystallinity Material Handling

Class-Level Inference: Aromatic Diamine Chain Extender Class Provides Extended Pot Life (~3× DMTDA) and Mechanical Property Advantages Over MOCA, DETDA, and DMTDA

Published technical data for Addolink 1604 (isobutyl 3,5-diamino-4-chlorobenzoate, CAS 32961-44-7) provides class-level evidence that the 3,5-diamino-4-chlorobenzoate ester framework delivers an extended cure time approximately 3× longer than conventional amines such as DMTDA, while providing physical properties that exceed those of DETDA, DMTDA, and MOCA [1]. However, this evidence is class-level because (1) the data were generated exclusively on the isobutyl ester, not the n-butyl ester; (2) no head-to-head n-butyl vs. isobutyl pot life or mechanical property comparison has been published; and (3) the quantitative pot life data (e.g., minutes at a specified temperature) are not publicly disclosed by the manufacturer. The statement '~3 times longer' lacks a specification of test temperature, prepolymer system, and catalyst loading. Consequently, the n-butyl ester should be assumed to share the general class characteristics of its isomer—namely, longer pot life and good mechanical reinforcement—but the magnitude and ranking relative to the isobutyl analog remain unverified.

Pot life extension
Class-level inference
~3× pot life vs. DMTDA (isobutyl ester data only)
Class-level property; n-butyl ester magnitude not verified
Data to verify: quantitative conditions undisclosed, requires own validation
Pot Life Polyurethane Elastomer Mechanical Properties

Class-Level Inference: 3,5-Diamino-4-chlorobenzoate Esters Are Positioned as Non-Carcinogenic MOCA Replacements

MOCA (3,3'-dichloro-4,4'-diaminodiphenylmethane) has been the dominant aromatic diamine chain extender in PU elastomers for decades but is classified as a suspect carcinogen in multiple jurisdictions, driving regulatory pressure and industrial demand for alternatives [1]. The 3,5-diamino-4-chlorobenzoate ester class—originally commercialized as Baytec 1604 by Bayer in 1969—was explicitly developed as a non-toxic replacement for MOCA [1]. Available safety data for the isobutyl ester (CAS 32961-44-7) lists only acute toxicity (H302: harmful if swallowed) and skin irritation (H315) as GHS hazards, without mutagenicity or carcinogenicity classifications [2]. No specific toxicological study has been conducted on the n-butyl ester (CAS 40362-35-4), and it would be scientifically unsound to assume an identical toxicological profile for the linear-chain analog without experimental confirmation. However, given the overall structural similarity and the shared 3,5-diamino-4-chlorobenzoate core, the class-level inference that the n-butyl ester is likely to present a lower carcinogenic risk profile than MOCA is reasonable but should be verified by a qualified toxicologist before regulatory submissions.

MOCA replacement context
Class-level inference
Isobutyl ester: no carcinogenicity classification; n-butyl ester: toxicology data absent
May support MOCA-free reformulation research
Data to verify: compound-specific toxicology required before regulatory claims
Toxicology Regulatory Compliance MOCA Substitute

n-Butyl Ester vs. Free Acid: Esterification Enhances Lipophilicity and Enables Melt-Processable Formulation

The free acid, 3,5-diamino-4-chlorobenzoic acid (molecular weight 186.59 g/mol), carries a carboxylic acid group that can react with isocyanate groups, releasing CO₂ and causing undesirable foaming in PU systems [1]. Esterification with n-butanol converts this acid into the corresponding butyl ester (CAS 40362-35-4), increasing the molecular weight to 242.70 g/mol, eliminating the acidic proton, and raising the calculated LogP from approximately 1.2 (free acid estimate) to 3.62 . This 2.4 LogP unit increase—representing a roughly 250-fold increase in octanol/water partition coefficient—converts a water-soluble, hydrogen-bonding acid into a hydrophobic ester compatible with isocyanate prepolymers. The butyl ester also gains the ability to melt (86–90 °C) into a flowable liquid suitable for mixing into heated prepolymer systems, whereas the free acid decomposes before melting.

Esterification effect
Class-level inference
LogP increase ~2.4 units vs. free acid; enables melt processability
Converts water-soluble acid to hydrophobic, isocyanate-compatible ester
Calculated LogP values; prevents CO₂-generating side reactions
Esterification Processability Prepolymer Compatibility

Validated and Prospective Application Scenarios for Butyl 3,5-Diamino-4-chlorobenzoate (CAS 40362-35-4)


Polyurethane Elastomer Chain Extension Where a Linear Ester Geometry Is Preferred Over Branched-Chain Alternatives

The n-butyl ester's linear four-carbon chain distinguishes it from the branched isobutyl ester (Xylink 1604) and may offer advantages in PU formulations where the specific geometry of the ester side chain influences microphase separation between hard and soft segments. The higher LogP (3.62 vs. 3.48) suggests greater thermodynamic compatibility with hydrophobic polyol soft segments (e.g., poly(tetramethylene ether) glycol or hydroxyl-terminated polybutadiene), potentially yielding a more homogeneous prepolymer mixture before cure . The intermediate melting point (86–90 °C) relative to the isobutyl (78–82 °C) and tert-butyl (95–98 °C) esters provides a practical balance for solid handling and melt incorporation . Potential end-products include industrial rollers, mining screens, and marine hose elastomers—applications where the isobutyl ester (Addolink 1604) has already established viability, and where the n-butyl ester may offer differentiated diffusion kinetics or low-temperature flexibility due to its linear chain architecture. However, this remains an unverified hypothesis requiring formulation-specific validation.

MOCA-Free Elastomer Formulation Under Evolving Occupational Health Regulations

Industrial users facing regulatory pressure to phase out MOCA from PU elastomer production may consider the 3,5-diamino-4-chlorobenzoate ester class as a structurally distinct replacement. The isobutyl ester was specifically developed for this purpose in 1969 and has a cleaner GHS hazard profile (H302, H315 only) compared to MOCA's carcinogenicity classification . The n-butyl ester (CAS 40362-35-4), sharing the same aromatic diamine core, is a plausible candidate for MOCA-free reformulation, particularly in jurisdictions (e.g., EU REACH) requiring substitution of substances of very high concern (SVHC). Users must commission compound-specific toxicological screening before making regulatory claims, as no n-butyl ester-specific toxicology data exist in the public domain.

Synthetic Intermediate for Pharmaceutical or Agrochemical Derivatization

The n-butyl ester of 3,5-diamino-4-chlorobenzoic acid contains three modifiable functional groups (two aromatic amines at positions 3 and 5, and one aryl chloride at position 4) on a benzoate scaffold with a protected carboxylate. This makes it a potential intermediate for constructing heterocyclic libraries—e.g., benzimidazoles, quinoxalines, or benzotriazoles—where the linear butyl ester serves as a lipophilic protecting group that can be selectively hydrolyzed under mild conditions . The compound's higher boiling point (396.9 °C) and flash point (193.9 °C) compared to the isobutyl ester may confer marginally safer handling during heated reactions in research laboratories . Small-molecule drug discovery programs targeting kinase inhibitors, antibacterial agents, or ion channel modulators that utilize 3,5-diamino-4-chlorobenzoate intermediates could employ the n-butyl ester as a building block.

Comparative Structure–Property Relationship Studies in Polymer Science

Academic or industrial polymer research groups conducting systematic investigations of ester side-chain architecture effects on PU elastomer performance would benefit from including the n-butyl ester (CAS 40362-35-4) alongside its isobutyl and tert-butyl analogs as a well-defined comparator. The three esters share identical aromatic diamine functionality and molecular formula (C₁₁H₁₅ClN₂O₂ for n-butyl and isobutyl) but differ solely in ester chain topology (linear, branched, bulky), making them an ideal isomeric series for deconvoluting chain architecture effects on gel time, hard-segment crystallinity, hydrogen bonding index (by FTIR), dynamic mechanical thermal properties, and solvent resistance . Such a study would directly address the critical evidence gap identified throughout this guide—namely, the absence of head-to-head n-butyl vs. isobutyl performance data.

Application
Selection Property
Validation Focus
PU elastomer chain extension (linear ester geometry)
Linear ester chain architecture
Microphase separation kinetics; pot life vs. isobutyl ester
MOCA-free elastomer formulation research
Structural class profile
Compound-specific toxicology screening
Synthetic intermediate for pharma/agrochemical derivatization
Protected carboxylate scaffold with three modifiable groups
Reactivity and selectivity in heterocyclic library synthesis
Structure–property relationship studies in polymer science
Isomeric series comparator (linear vs. branched vs. bulky)
Head-to-head performance vs. isobutyl and tert-butyl analogs
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